Thieno[3,2-b]pyridin-3-ylmethanamine
Description
Structure
3D Structure
Properties
CAS No. |
1416713-99-9 |
|---|---|
Molecular Formula |
C8H8N2S |
Molecular Weight |
164.23 |
IUPAC Name |
thieno[3,2-b]pyridin-3-ylmethanamine |
InChI |
InChI=1S/C8H8N2S/c9-4-6-5-11-7-2-1-3-10-8(6)7/h1-3,5H,4,9H2 |
InChI Key |
QHMXFQLRYZICSL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CS2)CN)N=C1 |
Canonical SMILES |
C1=CC2=C(C(=CS2)CN)N=C1 |
Origin of Product |
United States |
Structural Significance Within Heterocyclic Chemistry
Thieno[3,2-b]pyridine (B153574) is a class of organic compounds characterized by a fused ring system where a thiophene (B33073) ring is joined to a pyridine (B92270) ring. researchgate.net This arrangement results in a unique electronic and structural landscape, combining the properties of both parent heterocycles. The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring introduce heteroatomic features that are crucial for various chemical interactions and biological activities.
The specific isomer, thieno[3,2-b]pyridine, is one of six possible isomeric structures, each defined by the mode of fusion between the two rings. researchgate.net The structural rigidity and planarity of the thieno[3,2-b]pyridine core provide a robust platform for the introduction of various functional groups at different positions, allowing for the fine-tuning of its physicochemical properties.
Thieno[3,2-b]pyridin-3-ylmethanamine, the subject of this article, features a methanamine (-CH2NH2) group at the 3-position of the thieno[3,2-b]pyridine scaffold. This primary amine functionality introduces a basic center and a potential point for further chemical modifications, making it a valuable building block in synthetic chemistry. Its structural precursor, Thieno[3,2-b]pyridin-3-amine, is a key intermediate in the synthesis of a variety of more complex molecules. mdpi.com
Overview of Academic Research Trajectories for Thieno 3,2 B Pyridine Scaffolds and Derivatives
Strategies for Thieno[3,2-b]pyridine Core Construction
The assembly of the fused thieno[3,2-b]pyridine scaffold is the foundational step in the synthesis of the target compound. Chemists have developed several robust strategies, which can be broadly categorized by the final ring-closing step, either forming the pyridine (B92270) or the thiophene (B33073) ring.
Prominent methods for constructing the pyridine ring onto a pre-existing thiophene include the Gewald reaction and the Friedländer annulation . The Gewald reaction provides a versatile route to highly substituted 2-aminothiophenes, which are key intermediates. wikipedia.orgumich.edulookchem.com This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base. wikipedia.orgchemrxiv.org The resulting 2-aminothiophene can then undergo cyclization with a suitable partner to form the fused pyridine ring.
The Friedländer annulation is another powerful method, involving the reaction of a 2-amino-3-carbonylthiophene derivative with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org This acid- or base-catalyzed condensation and subsequent cyclodehydration directly yields the thieno[3,2-b]pyridine core.
A more recent and highly regioselective approach is the aza-[3+3] cycloaddition . This method constructs the pyridinone ring by reacting a 3-aminothiophene with an α,β-unsaturated carboxylic acid. nih.govresearchgate.net The reaction proceeds through a 'head-to-tail' annulation, involving a tandem sequence of a C-1,4 conjugate addition followed by an intramolecular amide coupling, to build the thieno[3,2-b]pyridin-5(4H)-one framework. nih.govresearchgate.net
Alternatively, the thiophene ring can be constructed onto a pyridine precursor. One such strategy involves the regioselective lithiation of a substituted pyridine, like 3-methylthiopyridine, followed by reaction with appropriate electrophiles to build and close the thiophene ring. jst.go.jp Another approach is the site-selective C–H bond thiolation and subsequent cyclization of alkynylpyridines using a sulfur source like potassium ethyl xanthogenate. acs.org
The table below summarizes key reactions for the core construction.
| Reaction Name | Precursors | Key Features |
| Gewald Reaction | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | Forms a versatile 2-aminothiophene intermediate. wikipedia.orgumich.edu |
| Friedländer Annulation | 2-Amino-3-carbonylthiophene, α-Methylene Ketone | Direct, catalyzed condensation to form the pyridine ring. wikipedia.orgorganic-chemistry.org |
| Aza-[3+3] Cycloaddition | 3-Aminothiophene, α,β-Unsaturated Carboxylic Acid | Regioselective formation of thieno[3,2-b]pyridin-5(4H)-ones. nih.govresearchgate.net |
| Thiolation/Cyclization | Alkynylpyridine, Sulfur Source | Metal-free approach to build the thiophene ring. acs.org |
Functionalization and Derivatization Approaches for Amine Introduction
Once the thieno[3,2-b]pyridine core is established, the next critical phase is the introduction and manipulation of the amine functionality. This can involve direct amination of the heterocyclic core or, more commonly, the functionalization of a pre-installed group.
Installation of the -ylmethanamine Moiety
The direct synthesis of this compound is not commonly detailed, but its construction can be achieved through well-established synthetic transformations. A primary route involves the creation of a thieno[3,2-b]pyridine-3-carbaldehyde intermediate. This aldehyde can then be converted to the target methanamine via reductive amination . This two-step, one-pot process involves the reaction of the aldehyde with an ammonia (B1221849) source (like ammonium (B1175870) chloride or ammonia itself) to form an intermediate imine, which is then reduced in situ to the primary amine using a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. researchgate.net
The necessary precursor, thieno[3,2-b]pyridine-3-carbaldehyde, can be synthesized by the oxidation of the corresponding 3-methyl-thieno[3,2-b]pyridine or by formylation of the thieno[3,2-b]pyridine core using methods like the Vilsmeier-Haack reaction, provided the 3-position is sufficiently activated for electrophilic substitution.
An alternative pathway involves the reduction of a thieno[3,2-b]pyridine-3-carbonitrile. The nitrile group, which can be introduced during the core synthesis (e.g., via a Gewald reaction using malononitrile), can be reduced to the aminomethyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under specific conditions.
Parallel Solution-Phase Combinatorial Synthesis Techniques
The synthetic routes to thieno[3,2-b]pyridine derivatives are highly amenable to parallel and combinatorial chemistry, allowing for the rapid generation of large libraries of compounds for screening purposes. nih.gov The robustness of cross-coupling reactions is particularly advantageous. For instance, a common precursor such as methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate can be reacted with a diverse array of boronic acids or their esters in a parallel format using the Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.net This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position.
Similarly, other palladium-catalyzed reactions like the Buchwald-Hartwig amination (for introducing various amines), Sonogashira coupling (for alkynes), and Ullmann condensation (for ethers) can be employed in a parallel synthesis workflow to modify different positions of the thieno[3,2-b]pyridine scaffold. mdpi.com These techniques enable the systematic exploration of the structure-activity relationship (SAR) by creating a grid of compounds with variations at multiple substitution points. The use of automated parallel synthesis reactors facilitates high throughput, speed, and efficient optimization of reaction conditions.
Regioselective Synthesis and Stereochemical Control
Control over regiochemistry and stereochemistry is paramount for synthesizing specific, biologically active isomers. Regioselectivity is often dictated by the chosen synthetic strategy for the core. For example, the aza-[3+3] cycloaddition of 4-arylthiophen-3-amines with α,β-unsaturated acids demonstrates excellent regioselectivity, yielding specific aryl-substituted thieno[3,2-b]pyridin-5(4H)-ones. nih.gov Likewise, directed ortho-metalation, such as the regioselective lithiation of 3-methylthiopyridine, provides a precise method for functionalization at a specific position, which then guides the formation of the fused ring. jst.go.jp
Stereochemical control becomes critical when chiral centers are present, such as in derivatives of the -ylmethanamine side chain or when cycloaddition reactions create new stereocenters on the ring system. For instance, the Staudinger reaction (a [2+2] cycloaddition) between a dihydrothieno[3,2-c]pyridine and a ketene (B1206846) has been shown to be stereoselective, exclusively producing the cis-cycloadduct. researchgate.netthieme-connect.com While this example is on a related isomer, it highlights that cycloaddition strategies can provide high levels of stereocontrol. When synthesizing chiral derivatives of this compound, standard asymmetric synthesis techniques, such as using chiral auxiliaries, catalysts, or resolutions, would be employed to obtain the desired enantiomer.
Multi-Step Synthesis Pathways for Complex Thienopyridine Analogues
The thieno[3,2-b]pyridine core often serves as a scaffold for the construction of more elaborate molecules with potential biological activity. These multi-step pathways demonstrate the versatility of the functional groups that can be installed on the heterocyclic system.
A representative example involves the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com This pathway begins with the synthesis of a methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate intermediate. The amino group is then converted to a bromine atom via a Sandmeyer-type reaction using t-BuONO and CuBr₂. This 3-bromo derivative serves as a versatile handle for a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling with various (hetero)aryl boronic acids, yielding a library of complex 3-aryl substituted thieno[3,2-b]pyridines. mdpi.comresearchgate.net
Another example is the elaboration of the thieno[3,2-b]pyridine system into a more complex fused heterocycle. For instance, a 2-cyanothieno[3,2-b]pyridin-3-yl derivative can be used as a precursor to synthesize pyrido-thieno[3,2-d]pyrimidin-4-amine analogs. nih.gov This transformation involves reacting the precursor with an acetimidamide to build an additional pyrimidine (B1678525) ring fused to the thiophene portion of the original scaffold, creating a tetracyclic system. nih.gov Such strategies showcase how the thieno[3,2-b]pyridine core is a valuable building block for accessing structurally diverse and complex chemical matter.
Electronic Structure and Spectroscopic Property Analysis (Theoretical)
Theoretical calculations, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for understanding the electronic structure and predicting the spectroscopic behavior of molecules based on the thieno[3,2-b]pyridine core. These studies illuminate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of electronic transitions.
Research on related thieno[3,2-b]pyridin-5(4H)-one derivatives has demonstrated that the site of substitution significantly impacts the electronic and photophysical properties of the scaffold. nih.gov DFT calculations have shown that the electronic topology of the core structure changes depending on the position of aryl substituents. nih.gov This variation directly influences the HOMO-LUMO energy gap, which is a key determinant of the molecule's fluorescence properties. For instance, 2-aryl substituted analogs were found to exhibit strong fluorescence, a phenomenon explained by narrowed energy gaps and elevated HOMO levels, whereas 3-aryl derivatives did not show similar fluorescence. nih.gov
These computational findings are supported by calculations performed at the B3LYP/6-311+G(d) level of theory, which can effectively model the orbital conjugation and predict how it affects spectroscopic outcomes. nih.gov Similar theoretical studies on the isomeric thieno[2,3-b]pyridine (B153569) scaffold have also successfully interpreted experimental electronic absorption, excitation, and emission spectra, correlating them with calculated excited-state populations and charge transfer characteristics. researchgate.net Such analyses provide a foundational understanding of how structural modifications to the this compound core could modulate its spectroscopic signature.
| Computational Method | Property Investigated | Key Findings for Thienopyridine Scaffolds | Reference |
|---|---|---|---|
| DFT (B3LYP/6-311+G(d)) | HOMO-LUMO Energy Levels | Substitution site on the ring alters orbital conjugation and the HOMO-LUMO energy gap. | nih.gov |
| DFT/TD-DFT | Electronic Transitions | Helps interpret experimental absorption and fluorescence spectra by modeling excited states. | researchgate.net |
| DFT | Molecular Orbital Analysis | Reveals the influence of intramolecular hydrogen bonding on the energy of molecular orbitals. |
Molecular Modeling of Reactivity and Reaction Mechanisms
Molecular modeling is a powerful tool for investigating the reactivity of the thieno[3,2-b]pyridine scaffold and elucidating the mechanisms of its synthesis and modification. Mechanistic studies, often supported by DFT calculations, can map out reaction pathways, identify transition states, and explain observed regioselectivity.
For example, the synthesis of the thieno[3,2-b]pyridin-5(4H)-one core via a BOP-promoted aza-[3+3] cycloaddition has been investigated computationally. nih.gov These studies revealed that the reaction proceeds through a stepwise mechanism involving a C-1,4 conjugate addition, which is followed by an intramolecular amide coupling. nih.gov This detailed mechanistic insight helps rationalize the formation of specific regioisomers and provides a framework for optimizing reaction conditions to achieve desired products. nih.gov Understanding these pathways is essential for the controlled synthesis of specifically substituted derivatives like this compound. Further studies on related scaffolds have utilized quantum chemical calculations to investigate tautomeric equilibria, providing insights into the relative stability of different structural forms. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly valuable for guiding the design of new ligands based on the thieno[3,2-b]pyridine scaffold.
Studies on structurally related thieno[3,2-b]pyrrole-5-carboxamide and thieno[3,2-d]pyrimidine (B1254671) derivatives have successfully employed CoMFA and CoMSIA to build predictive models for inhibitory activity against targets like Lysine Specific Demethylase 1 (LSD1) and phosphodiesterase IV (PDE IV). rsc.orgnih.gov These models generate 3D contour maps that visualize the regions around the molecular scaffold where different physicochemical properties are predicted to influence biological activity.
Steric Fields: Indicate areas where bulky substituents may enhance or diminish activity.
Electrostatic Fields: Highlight regions where positive or negative potentials are favorable for interaction with the target.
Hydrophobic and Hydrogen Bonding Fields: Identify key areas for non-covalent interactions that contribute to binding affinity. nih.gov
These 3D-QSAR models provide crucial information for predicting the affinity of novel compounds and for the rational design of more potent and selective inhibitors. nih.gov The insights gained can be directly applied to the this compound structure to propose modifications that are likely to improve its biological profile for a given target.
| QSAR Method | Target Class | Scaffold Studied | Statistical Significance (Example) | Reference |
|---|---|---|---|---|
| CoMFA | LSD1 Inhibitors | Thieno[3,2-b]pyrrole-5-carboxamide | q² = 0.783, r² = 0.944 | rsc.org |
| CoMSIA | LSD1 Inhibitors | Thieno[3,2-b]pyrrole-5-carboxamide | q² = 0.728, r² = 0.982 | rsc.org |
| CoMFA | PDE IV Inhibitors | Thieno[3,2-d]pyrimidine | Statistically valid model with good predictive power. | nih.gov |
| CoMSIA | PDE IV Inhibitors | Thieno[3,2-d]pyrimidine | Statistically valid model with good predictive power. | nih.gov |
Conformational Analysis and Binding Mode Prediction
Understanding the conformational preferences of this compound and predicting its binding mode within a biological target are critical for drug design. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are employed to achieve this.
The thieno[3,2-b]pyridine scaffold has been identified as an attractive template for highly selective kinase inhibitors. nih.govresearchgate.net Docking studies have revealed that the core structure often has a weak interaction with the kinase hinge region, which allows for profoundly different and variable binding modes. nih.govresearchgate.net This versatility enables derivatives to act as ATP-competitive inhibitors that are anchored in the kinase back pocket rather than being simple ATP mimetics. nih.govresearchgate.net
For example, in the design of inhibitors for kinases like c-Met and VEGFR2, docking simulations help to position the thieno[3,2-b]pyridine core and its substituents within the active site to maximize favorable interactions. nih.gov Similarly, conformational analysis of related conformationally restricted thieno[3,2-d]pyrimidinones helped to identify the biologically active "open" conformer for inhibition of 17β-hydroxysteroid dehydrogenase type 2. nih.gov These predictions are essential for interpreting structure-activity relationships and for designing derivatives with improved potency and selectivity by optimizing their fit and interactions within the target's binding site. nih.govnih.gov
| Target | Scaffold | Predicted Binding Interaction | Reference |
|---|---|---|---|
| Protein Kinases (e.g., Haspin) | Thieno[3,2-b]pyridine | Anchored at the kinase back pocket; weak interaction with the hinge region allows variable binding modes. | nih.govresearchgate.net |
| c-Met/VEGFR2 | Thieno[3,2-b]pyridine | Serves as a core for designing inhibitors that fit within the tyrosine kinase active site. | nih.gov |
| Metabotropic Glutamate Receptor 5 (mGlu5) | Thieno[3,2-b]pyridine-5-carboxamide | Acts as a core for negative allosteric modulators, binding within the transmembrane domain. | nih.gov |
| 17β-HSD2 | Thieno[3,2-d]pyrimidinone | Conformational analysis identified the biologically active open conformer. | nih.gov |
Advanced Computational and Theoretical Chemistry Studies
Use as Diagnostic Agents
Thieno[3,2-b]pyridin-3-amine is being explored in the development of diagnostic agents, aiming to provide innovative solutions for early disease detection and monitoring. chemimpex.com The functional groups on the thieno[3,2-b]pyridine (B153574) core can be modified to incorporate reporter molecules, such as fluorescent dyes or radioisotopes, enabling the visualization and quantification of biological targets.
The development of such diagnostic tools relies on the ability of the thieno[3,2-b]pyridine moiety to selectively bind to a biomarker of interest. This selectivity is a key determinant of the diagnostic agent's accuracy and reliability. The diverse biological activities exhibited by thieno[3,2-b]pyridine derivatives, including their role as kinase inhibitors, suggest that they can be tailored to target specific proteins or cellular processes associated with disease. nih.govontosight.ai
Research Findings and Future Directions
Current research on thieno[3,2-b]pyridine-based compounds is focused on expanding their therapeutic and diagnostic applications. Studies have demonstrated the potential of these compounds in various fields, from oncology to neurology. mdpi.comresearchgate.net The ability to synthesize a diverse library of thieno[3,2-b]pyridine derivatives allows for the systematic exploration of structure-activity relationships, which is essential for optimizing their performance as diagnostic tools. researchgate.net
Future research will likely focus on the development of Thieno[3,2-b]pyridin-3-ylmethanamine-based probes for specific diagnostic applications. This could involve conjugating the molecule to targeting ligands or incorporating it into biosensor platforms. The exploration of its interactions with various biological targets will be crucial for identifying its most promising diagnostic applications.
Frontiers in Medicinal Chemistry Research Leveraging Thieno 3,2 B Pyridine Scaffolds
Targeted Enzyme Inhibition and Modulator Development
The thieno[3,2-b]pyridine (B153574) scaffold has proven to be a valuable starting point for the development of a diverse range of enzyme inhibitors and modulators. Its unique structural and electronic properties allow for interactions with various enzyme active sites, leading to the identification of potent and selective lead compounds for a number of therapeutic targets.
Highly Selective Kinase Inhibition
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The thieno[3,2-b]pyridine core has been successfully utilized to generate highly selective kinase inhibitors, demonstrating its potential as a framework for the development of targeted cancer therapies.
Haspin, a serine/threonine kinase that phosphorylates histone H3 at threonine 3 (H3T3ph), is a key regulator of mitosis and has emerged as a promising target for anticancer drug development. Researchers have identified potent and selective inhibitors of haspin based on the thieno[3,2-b]pyridine scaffold. One such example is the compound MU1920, which has been characterized as a highly selective, ATP-competitive inhibitor of haspin. nih.govmedchemexpress.com While MU1920 itself is not a thieno[3,2-b]pyridin-3-ylmethanamine derivative, its discovery underscores the potential of the broader thieno[3,2-b]pyridine chemical space for targeting this important mitotic kinase. nih.gov The exploration of various substituents on the thieno[3,2-b]pyridine core has been a key strategy in achieving high selectivity for haspin over other kinases. researchgate.net
| Compound | Target Kinase | Reported Activity |
|---|---|---|
| MU1920 | Haspin | Potent and selective inhibitor |
The versatility of the thieno[3,2-b]pyridine scaffold extends beyond well-established kinase targets to the inhibition of underexplored protein kinases, such as the cyclin-dependent kinase-like (CDKL) family. nih.govresearchgate.net These kinases are increasingly being recognized for their roles in various cellular processes and diseases, yet they remain relatively understudied. The development of selective inhibitors is crucial for elucidating their biological functions and validating them as therapeutic targets. The thieno[3,2-b]pyridine core provides a valuable starting point for the design of chemical probes to investigate the roles of these underexplored kinases, with the potential to uncover novel therapeutic opportunities. nih.govresearchgate.net
Atypical protein kinase C (aPKC) isoforms, including aPKCι and aPKCζ, are key regulators of cell polarity and have been implicated in cancer. While research into thieno[3,2-b]pyridine-based modulators of aPKC is not as extensive as for other kinases, the general applicability of this scaffold in kinase inhibition suggests its potential in this area as well. The development of isoform-selective aPKC modulators is a significant challenge in the field, and diverse chemical scaffolds like thieno[3,2-b]pyridine could offer new avenues for achieving this selectivity.
Phosphodiesterase (PDE) Family Inhibitors
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibitors of PDEs have therapeutic applications in a wide range of diseases, including cardiovascular and inflammatory disorders. While the primary focus of thieno[3,2-b]pyridine research has been on kinases, related thienopyridine structures have been investigated as PDE inhibitors. For instance, derivatives of the isomeric thieno[2,3-b]pyridine (B153569) have been explored for their potential to inhibit tyrosyl DNA phosphodiesterase 1. mdpi.com This suggests that with appropriate structural modifications, the thieno[3,2-b]pyridine scaffold could also be adapted to target specific PDE isoforms.
Phospholipase C Isoform Modulators
Phospholipase C (PLC) enzymes are critical components of signal transduction pathways, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The development of isoform-selective PLC modulators is of significant interest for therapeutic intervention in various diseases. Notably, compounds based on the isomeric thieno[2,3-b]pyridine scaffold were initially discovered through virtual screening as potential inhibitors of PLC isoforms. nih.govnih.govnih.gov Subsequent studies have shown that these compounds can indeed modulate PLC activity and exhibit antitumor effects. nih.govnih.gov While direct evidence for "this compound" as a PLC modulator is not available, the activity of the related thieno[2,3-b]pyridine scaffold highlights the potential of thienopyridines in general to interact with this enzyme family.
Enoyl-ACP Reductase Inhibition for Antimicrobial Research
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with new mechanisms of action. One such target is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
In a recent study, a series of novel thieno[3,2-b]pyridinone derivatives were designed and synthesized as potential anti-TB agents. nih.gov Through a scaffold hopping strategy, researchers identified several compounds with potent anti-mycobacterial activity, with minimum inhibitory concentrations (MIC) of ≤ 1 μg/mL against Mtb UAlRa. nih.gov Compound 6c from this series demonstrated significant activity against Mtb UAlRv (MIC = 0.5-1 μg/mL) and also showed efficacy against Mtb UAlRa within macrophages. nih.gov
Crucially, genome sequencing of Mtb mutants resistant to compound 6c identified its target as InhA. nih.gov This finding suggests that these thieno[3,2-b]pyridinone derivatives may not require metabolic activation and can directly inhibit the enzyme. nih.gov Further in vitro assays confirmed that InhA is the direct target of this class of compounds. nih.gov This research highlights the thieno[3,2-b]pyridinone scaffold as a promising new chemotype for the development of novel antitubercular drugs. nih.gov
| Compound | Target | Organism | Activity (MIC) |
| 6c | Enoyl-ACP reductase (InhA) | Mycobacterium tuberculosis UAlRv | 0.5-1 µg/mL |
| 6i | Enoyl-ACP reductase (InhA) | Mycobacterium tuberculosis UAlRa | ≤ 1 µg/mL |
Potassium Channel Inhibition
Potassium (K+) channels are crucial for regulating cellular excitability, and their dysfunction is implicated in various neurological and cardiovascular conditions. The two-pore domain potassium channel THIK-1 (Tandem pore-domain Halothane Inhibited K+ channel), also known as K2P13.1, is involved in regulating the resting membrane potential of cells, including microglia in the brain. alzdiscovery.org Modulating these channels presents a therapeutic strategy for conditions involving neuroinflammation. While direct studies on this compound as a potassium channel inhibitor are not extensively documented, the broader class of pyridine (B92270) derivatives has been explored for this purpose. For instance, 4-aminopyridine (B3432731) (4AP) is a known K+ channel blocker used clinically to improve motor function in patients with multiple sclerosis by binding to exposed channels in demyelinated axons and reducing K+ leakage. researchgate.net The development of novel pyridine-based molecules with specific physicochemical properties for targeting potassium channels remains an active area of research. researchgate.net The structural characteristics of the thieno[3,2-b]pyridine scaffold could potentially be leveraged to design novel and selective potassium channel modulators.
Modulation of Critical Biological Pathways
Pre-mRNA Splicing Pathway Enhancement
Precursor messenger RNA (pre-mRNA) splicing is a fundamental process in gene expression, carried out by the spliceosome, a complex molecular machine. nih.gov This process involves the precise removal of introns and the ligation of exons to produce mature mRNA. nih.gov Errors in splicing are associated with a wide range of human diseases, making the spliceosome an attractive target for therapeutic intervention. nih.gov Certain proteins, such as hnRNP A/B and hnRNP F/H, can modulate splicing by binding to intronic sites, which can stimulate the splicing of pre-mRNAs, particularly those with enlarged introns. plos.org This suggests that small molecules capable of influencing these protein-RNA interactions or the conformation of pre-mRNA could act as splicing enhancers. While specific research on this compound's direct role in pre-mRNA splicing is nascent, the ability of heterocyclic scaffolds to interact with biological macromolecules suggests a potential avenue for investigation into modulating splicing pathways for therapeutic benefit.
Impact on Glycosphingolipid Expression and Cellular Metabolomics
Thieno[2,3-b]pyridine derivatives, structurally related to the thieno[3,2-b]pyridine scaffold, have been shown to exert significant effects on cancer cells by altering their metabolic and signaling pathways. mdpi.comnih.gov In studies on ovarian and breast cancer cell lines, treatment with a thieno[2,3-b]pyridine derivative led to notable changes in the expression of glycosphingolipids (GSLs). nih.govworktribe.comnih.gov GSLs are critical components of the cell membrane involved in cell adhesion, recognition, and signaling, and their expression profiles are often altered in cancer.
Treatment with a specific derivative, 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1), reduced the percentage of cancer stem cells (CSCs) and altered the glycophenotype in both CSCs and non-CSCs. worktribe.comnih.gov For example, in the MDA-MB-231 breast cancer cell line, the treatment caused a decrease in CSCs expressing the GSL IV6Neu5Ac-nLc4Cer+. nih.gov In the MCF-7 cell line, the expression of Gg3Cer was decreased in both CSCs and non-CSCs. nih.gov
Metabolomic analysis revealed that these compounds significantly impact cellular metabolism. worktribe.comresearchgate.net The metabolic activity of treated cancer cells was found to be lower compared to control groups. worktribe.comnih.govresearchgate.net The major metabolic pathways affected included glycolysis/gluconeogenesis, pyruvate (B1213749) metabolism, and inositol metabolism, indicating a shift from lipid to glucose metabolism. nih.gov These findings suggest that the thienopyridine scaffold can be a valuable tool for targeting the metabolic vulnerabilities of cancer cells. nih.govworktribe.com
| Cell Line | Compound Type | Observed Effect on GSLs | Observed Effect on Metabolomics |
| SK-OV-3 (Ovarian Cancer) | Thieno[2,3-b]pyridine | Altered glycophenotype | Lowered metabolic activity |
| OVCAR-3 (Ovarian Cancer) | Thieno[2,3-b]pyridine | Altered glycophenotype | Lowered metabolic activity |
| MDA-MB-231 (Breast Cancer) | Thieno[2,3-b]pyridine | Decrease of CSC IV6Neu5Ac-nLc4Cer+ | Impact on glycolysis, pyruvate, and inositol metabolism |
| MCF-7 (Breast Cancer) | Thieno[2,3-b]pyridine | Decrease of Gg3Cer in CSC/non-CSC | Impact on glycolysis, pyruvate, and inositol metabolism |
G Protein-Coupled Receptor (GPCR) and P2Y12 Platelet Receptor Interactions
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are targets for a significant portion of modern drugs. e-ceth.org Among them, the P2Y12 receptor, a Gi-coupled GPCR found on the surface of platelets, plays a central role in platelet activation and thrombus formation. researchgate.netnih.gov Upon activation by adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet aggregation, a critical process in hemostasis and thrombosis. researchgate.netresearchgate.net
Thieno[2,3-b]pyridine derivatives are known to interact with multiple biological targets, including GPCRs and specifically the P2Y12 platelet receptor. mdpi.com The thienopyridine class of drugs, which includes well-known antiplatelet agents, acts by inhibiting the P2Y12 receptor, thereby preventing platelet aggregation. redalyc.org This established interaction underscores the potential of the broader thienopyridine scaffold, including thieno[3,2-b]pyridine derivatives, to be developed as modulators of GPCR signaling pathways for applications in cardiovascular diseases. e-ceth.orgnih.gov
Structure-Activity Relationship (SAR) Elucidation and Pharmacophore Design
The thieno[3,2-b]pyridine scaffold has proven to be an attractive and versatile core for designing highly selective kinase inhibitors. nih.govresearchgate.net Kinases are key regulators of cellular processes, and their aberrant activity is linked to diseases like cancer. nih.gov The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for different binding modes, which can be exploited to achieve high selectivity across the kinome. nih.govresearchgate.net
SAR studies on various thieno[3,2-b]pyridine derivatives have identified key structural features that dictate their inhibitory potency and selectivity. For instance, in the development of inhibitors for c-Met and VEGFR2 tyrosine kinases, a family of N3-arylmalonamides based on the thieno[3,2-b]pyridine scaffold yielded compounds with IC50 values in the low nanomolar range. nih.gov Similarly, SAR studies on thieno[3,2-d]pyrimidine (B1254671) derivatives as PI3Kδ inhibitors showed that introducing a hydrophobic alkyl group on the 1-position of a piperazinone moiety was crucial for potency. bohrium.com
Computational methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis have been employed to understand the structural requirements for biological activity. mdpi.com For a series of thieno-pyrimidine derivatives targeting triple-negative breast cancer, CoMFA and CoMSIA models were developed to identify key steric, electrostatic, and hydrophobic features necessary for inhibitory activity. mdpi.com Such models are invaluable for the rational design of novel, more potent derivatives. mdpi.com The mapping of the chemical space around the central thieno[3,2-b]pyridine pharmacophore continues to yield selective inhibitors for various targets, demonstrating its utility as a privileged scaffold in drug discovery. nih.govresearchgate.net
| Scaffold | Target(s) | Key SAR Finding |
| Thieno[3,2-b]pyridine | Haspin Kinase | Mapping the chemical space around the core scaffold afforded highly selective inhibitors. nih.govresearchgate.net |
| Thieno[3,2-b]pyridine | c-Met, VEGFR2 | N3-arylmalonamide derivatives showed IC50 values in the low nanomolar range. nih.gov |
| Thieno[3,2-d]pyrimidine | PI3Kδ | Hydrophobic alkyl group on the piperazinone ring was essential for potency. bohrium.com |
| Thieno[3,2-b]pyridine | Src Kinase | 2-heteroaryl substituted derivatives showed inhibitory activity. mdpi.com |
Exploration of Substituent Effects on Biological Activity
The biological activity of thieno[3,2-b]pyridine derivatives is highly dependent on the nature and position of various substituents on the core scaffold. ontosight.ai Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds against a range of biological targets, from kinases to G-protein coupled receptors.
One notable example is the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). Researchers initiated a scaffold hopping approach from known picolinamide-based NAMs, identifying the thieno[3,2-b]pyridine-5-carboxamide as a viable core replacement. nih.govacs.org Subsequent SAR exploration revealed critical insights. For instance, replacing a picolinamide (B142947) core with a thieno[3,2-b]pyridine while maintaining an (R)-tetrahydrofuranyl ether and a 5-fluoropyridyl amide resulted in a compound with similar potency (IC₅₀ = 61 nM). nih.gov The position of substituents on the pyridine amide was found to be crucial; moving the fluoro group from the 5- to the 6-position decreased potency significantly, whereas a methyl group at the 6-position enhanced potency threefold (IC₅₀ = 22 nM). nih.gov
Similarly, in the context of anti-tuberculosis drug discovery, a series of thieno[3,2-b]pyridinone derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Six compounds demonstrated potent activity with a minimum inhibitory concentration (MIC) of ≤ 1 μg/mL. nih.gov Specifically, compound 6c , featuring a distinct substitution pattern, not only showed potent activity against the UAlRv strain (MIC = 0.5-1 μg/mL) but also exhibited activity in infected macrophages with low cytotoxicity. nih.gov
In the field of oncology, the substitution pattern on thieno[3,2-b]pyridin-5(4H)-one derivatives was found to modulate their function. A study demonstrated that the site of aryl substitution dictates the compound's properties: 3-aryl derivatives showed significant antitumor activity, while 2-aryl analogs possessed strong fluorescence, suggesting the potential for developing dual-function agents from a single scaffold. nih.gov Further research into methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates identified compounds with antitumor activity against triple-negative breast cancer (TNBC) cell lines. Compound 2e , a methyl 3-aryl derivative, was particularly effective, reducing cell viability and proliferation in MDA-MB-231 cells. mdpi.com
The following table summarizes the impact of key substitutions on the biological activity of thieno[3,2-b]pyridine derivatives against mGlu5.
| Compound ID | Core Scaffold | Key Substituents | Biological Target | Activity (IC₅₀) |
| 11 | 6-methylpicolinomide | (R)-tetrahydrofuranyl ether, 5-fluoropyridyl amide | hmGlu5 | Potent (baseline) |
| 19aB | Thieno[3,2-b]pyridine-5-carboxamide | (R)-tetrahydrofuranyl ether, 5-fluoropyridyl amide | hmGlu5 | 61 nM |
| 19aC | Thieno[3,2-b]pyridine-5-carboxamide | (R)-tetrahydrofuranyl ether, 6-fluoropyridyl amide | hmGlu5 | 1.1 µM |
| 19aD | Thieno[3,2-b]pyridine-5-carboxamide | (R)-tetrahydrofuranyl ether, 6-methylpyridyl amide | hmGlu5 | 22 nM |
Data sourced from ACS Medicinal Chemistry Letters. nih.gov
Design of Chemical Probes for Biological Systems
The thieno[3,2-b]pyridine scaffold has proven to be an excellent template for creating high-quality chemical probes to investigate the function of specific proteins within biological systems. These probes are characterized by their high potency, selectivity, and suitability for use in cellular or even in vivo models.
A prominent example is the development of inhibitors for Haspin, an atypical protein kinase involved in mitosis. By mapping the chemical space around the central thieno[3,2-b]pyridine pharmacophore, researchers developed highly selective Haspin inhibitors. nih.govresearchgate.net The compound MU1920 emerged from this effort as a quality chemical probe. nih.govresearchgate.net It fulfills the stringent criteria for such a tool, demonstrating high selectivity for Haspin across the kinome and suitability for in vivo applications. nih.govresearchgate.net The creation of such probes is essential for dissecting the specific roles of underexplored kinases like Haspin and validating them as potential therapeutic targets. nih.govresearchgate.net The utility of the thieno[3,2-b]pyridine scaffold extends beyond Haspin, showing promise as a foundation for developing inhibitors against other less-studied protein kinases, such as cyclin-dependent kinase-like (CDKL) kinases. researchgate.net
The site-dependent functional differentiation observed in thieno[3,2-b]pyridin-5(4H)-ones also highlights their potential in probe development. nih.gov While the 3-aryl derivatives exhibit antitumor properties, the strong fluorescence of the 2-aryl series makes them promising candidates for the development of tunable fluorescent probes for biological imaging and assays. nih.gov
Understanding Allosteric Modulation and Ligand Bias
Thieno[3,2-b]pyridine derivatives have been instrumental in the discovery and optimization of allosteric modulators, which offer a sophisticated mechanism for controlling protein function. Unlike orthosteric ligands that bind to the primary, highly conserved active site, allosteric modulators bind to a distinct, topographically unrelated site, inducing a conformational change that alters the protein's activity. nih.gov This approach can lead to greater subtype selectivity, a significant challenge when targeting receptors with highly conserved orthosteric binding sites, such as the mGlu receptor family. nih.gov
Research into NAMs of mGlu5 led to the discovery of novel thieno[3,2-b]pyridine-5-carboxamide derivatives. nih.govnih.gov These compounds, including VU6031545 , were developed through a scaffold hopping strategy from earlier tool compounds that contained a potentially reactive acetylene (B1199291) motif. nih.gov The thieno[3,2-b]pyridine core served as a competent and stable replacement, leading to highly potent and brain-penetrant NAMs with improved pharmacokinetic properties. nih.govnih.gov
The SAR studies in this area underscore the subtle yet profound impact of small chemical modifications, a concept related to the "Magic Methyl" effect, where the addition of a single methyl group can dramatically improve a compound's pharmacological profile. In the optimization of thieno[3,2-b]pyridine-based mGlu5 NAMs, the substitution of a fluorine atom with a methyl group at the 6-position of a terminal pyridine ring (compound 19aD ) resulted in a greater than 50-fold improvement in potency compared to the fluoro-substituted analog (19aC ). nih.gov This demonstrates the high degree of structural and electronic sensitivity within the allosteric binding pocket and showcases how minor substituent changes on the thieno[3,2-b]pyridine framework can be leveraged to fine-tune allosteric modulation.
Analysis of Kinase Hinge Region Interactions and Variable Binding Modes
The interaction between small molecule inhibitors and the hinge region of protein kinases is a cornerstone of kinase inhibitor design. This region connects the N- and C-terminal lobes of the kinase and forms the backbone of the ATP-binding site, providing key hydrogen bond donors and acceptors for ligand anchoring. nih.gov While many inhibitors are ATP-mimetic and form tight interactions with the hinge, the thieno[3,2-b]pyridine scaffold offers a template for a different class of inhibitors. nih.govresearchgate.net
Derivatives of thieno[3,2-b]pyridine have been identified as highly selective kinase inhibitors that exhibit weak interactions with the kinase hinge region. nih.govresearchgate.net This characteristic allows for profoundly different and variable binding modes, even between structural isomers. nih.govresearchgate.net The isomers MU1464 and MU1668 , for example, maintain high kinome-wide selectivity despite their distinct binding orientations. researchgate.net This variability suggests that the core scaffold does not rely on strong, conventional hinge-binding interactions for its activity. Instead, these compounds often function as ATP-competitive inhibitors that are anchored primarily in the back pocket of the ATP-binding site, rather than being ATP-mimetic. nih.govresearchgate.net
Advanced Materials Science Applications Derived from Thienopyridine Architectures
Organic Semiconductor Development
The development of organic semiconductors is a cornerstone of next-generation electronics, with applications ranging from flexible displays to integrated circuits. Thienopyridine and its isosteric analogue, thieno[3,2-b]thiophene (B52689), are highly sought-after building blocks for these materials. Their rigid, planar structure facilitates strong π-π stacking and efficient intermolecular charge transport, which are critical for high charge carrier mobility.
Research into small molecules and polymers incorporating the thieno[3,2-b]thiophene core has demonstrated njihov potential. These materials typically exhibit p-type (hole-transporting) semiconductor behavior. For instance, copolymers of thieno[3,2-b]thiophene and 1,4-diketopyrrolo[3,4-c]pyrrole (DPP) have achieved some of the highest hole mobilities reported for polymer-based organic thin-film transistors (OTFTs), reaching up to 0.94 cm²/Vs after annealing. bohrium.comqut.edu.au The strong intermolecular forces, arising from both π-π stacking and donor-acceptor interactions, create interconnected polymer networks that form efficient pathways for charge transport. bohrium.comqut.edu.au
Similarly, star-shaped conjugated molecules that incorporate the thieno[3,2-b]thiophene moiety have been successfully used in solution-processable OTFTs. researchgate.netnih.gov Blending these semiconductor molecules with an insulating polymer like polystyrene has been shown to improve the uniformity of the semiconductor film, leading to a tenfold increase in device mobility. researchgate.net The most conjugated of these molecules achieved mobilities in the range of 10⁻³ cm²/Vs. researchgate.net The introduction of the electron-deficient pyridine (B92270) ring in the thieno[3,2-b]pyridine (B153574) scaffold is a strategy to modulate the molecular orbital energy levels, potentially enhancing stability and tuning the electronic properties for specific semiconductor applications. researchgate.net
Table 1: Performance of Organic Thin-Film Transistors (OTFTs) Based on Thieno-Fused Architectures
| Semiconductor Material | Device Configuration | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio (I_on/I_off) | Source(s) |
| PDBT-co-TT Copolymer | As-spun film | 0.40 - 0.72 | ~10⁶ | bohrium.com |
| PDBT-co-TT Copolymer | Annealed at 200 °C | 0.94 | ~10⁶ | bohrium.comqut.edu.au |
| Tetra(5-hexylthieno[3,2-b]thieno)acridine | Polystyrene Blend | up to 9.2 × 10⁻³ | Not Specified | researchgate.netnih.gov |
| PTTPY-DPP Polymer | Bottom-gate, top-contact | 0.17 | Not Specified | researchgate.net |
| 2,6-DADTT Single Crystal | Single Crystal OFET | up to 1.26 | 10⁶ - 10⁸ | nih.gov |
Integration into Advanced Sensor Technologies
The electronic properties of the thieno[3,2-b]pyridine scaffold make it an excellent candidate for use in advanced chemical and gas sensors. The principle of such sensors often relies on the interaction between the target analyte and the semiconductor material, which modulates the material's conductivity. This change in current can be measured to detect and quantify the analyte. The electron-rich thiophene (B33073) portion of the thieno[3,2-b]pyridine structure can interact with various molecules, while the pyridine ring can influence the material's baseline conductivity and stability.
Derivatives of thieno[3,2-b]pyridine are being explored for this purpose. For example, the related thieno[2,3-b]pyridines have been investigated for applications in explosive detection. researchgate.net The general class of conjugated polymers, including those based on thiophene, are widely used in sensors for analytes like nitrogen dioxide. bohrium.com The sensitivity and selectivity of a sensor can be finely tuned by chemical modification of the core scaffold. For Thieno[3,2-b]pyridin-3-ylmethanamine, the primary amine group (-CH₂NH₂) offers a reactive site for functionalization, allowing for the attachment of specific recognition elements to target particular analytes, or for direct interaction with analytes through hydrogen bonding, thereby enhancing sensor performance.
Research on various metal oxide and polymer-based sensors provides a framework for how thienopyridine-based materials could perform. Key performance metrics include sensitivity (the magnitude of the response to the analyte), selectivity (the ability to detect a specific analyte in the presence of others), and response/recovery time.
Table 2: Performance Characteristics of Various Advanced Sensor Technologies
| Sensor Material | Target Analyte | Sensitivity / Response | Operating Temperature | Response / Recovery Time | Source(s) |
| Nafion/CuO/ZnO Nanospikes | Thiourea | 0.4122 µA µM⁻¹ cm⁻² | Room Temp. | ~15 s / Not Specified | nih.gov |
| Al-Doped ZnO Thin Film | NO₂ (5 ppm) | ~66.2x higher than pure ZnO | 150 °C | ~29 s / ~297 s | mdpi.com |
| rGO/TiO₂ Layered Film | CH₂O (0.5 ppm) | ~30% response | Room Temp. (UV-assisted) | Not Specified | mdpi.com |
| 2,6-DADTT Phototransistor | UV Light (365 nm) | Photosensitivity > 10⁶ | Room Temp. | Not Specified | nih.gov |
Conductive Polymer Design and Characterization
Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages and mechanical flexibility of polymers. The thieno[3,2-b]pyridine unit is an exemplary building block for designing such polymers. By alternating electron-donating (donor) and electron-accepting (acceptor) units along a polymer backbone, a "D-A" copolymer is created. This architecture effectively lowers the band gap of the material, which is crucial for enhancing conductivity.
In this context, the thieno[3,2-b]pyridine scaffold can act as a potent donor unit. When polymerized with various acceptor molecules, the resulting materials exhibit tunable electronic properties. Research on the closely related thieno[3,2-b]thiophene system has shown that increasing the planarity and conjugation length, for example by moving from thiophene to thienothiophene to dithienothiophene linkers, systematically decreases the polymer's band gap and elevates the HOMO (Highest Occupied Molecular Orbital) energy level. researchgate.netrsc.org This tuning is critical for applications like anode materials in lithium-ion batteries (LIBs), where these polymers can offer high specific capacity and stability. rsc.orgmdpi.comdntb.gov.ua
For example, D-A polymers using a thieno[3,2-b]thiophene donor, when composited with activated carbon, have shown excellent performance as LIB anodes, with a reversible specific capacity of over 247 mAh g⁻¹ after 300 cycles. mdpi.com The introduction of nitrogen atoms into the polymer backbone via the pyridine ring can further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is a known strategy for constructing air-stable n-type (electron-transporting) materials. researchgate.net
Table 3: Properties of Conductive Polymers Based on Thieno-Fused Architectures
| Polymer System | Polymer Type | Optical Band Gap (E_g) | Application | Key Finding | Source(s) |
| PTPTD@AC | D-A Copolymer Composite | 1.63 eV | Li-ion Battery Anode | Reversible capacity of 247.3 mAh g⁻¹ after 300 cycles | mdpi.com |
| PTPP@AC | D-A Copolymer Composite | 1.83 eV | Li-ion Battery Anode | Capacitive process dominates charge storage | mdpi.com |
| PTT-2 | Triazine-Thieno[3,2-b]thiophene | 1.83 eV | Li-ion Battery Anode | Enlarging fused thiophene unit elevates HOMO level | rsc.org |
| P2 (Thieno[3,2-b]thiophene donor) | Donor-Acceptor | 1.7 eV | Electrochromics | Lower bandgap than thiophene-based analogue (P1) | researchgate.net |
Photophysical Properties and Fluorescence-Based Applications
The rigid, fused-ring structure of the thieno[3,2-b]pyridine scaffold makes it an excellent platform for creating fluorescent molecules (fluorophores). Research on thieno[3,2-b]pyridin-5(4H)-one derivatives has shown that their optical properties, such as absorption and emission wavelengths, are highly dependent on the position of substituent groups. researchgate.netnih.gov
Specifically, attaching an aryl group at the 2-position of the thieno[3,2-b]pyridin-5(4H)-one scaffold results in derivatives with strong fluorescence, whereas substitution at the 3-position tends to quench fluorescence while enhancing other activities. This site-dependent behavior highlights the tunability of the scaffold for creating fluorescent probes. researchgate.net These fluorophores can be engineered to have large Stokes shifts (the separation between the absorption and emission maxima) and high fluorescence quantum yields (the efficiency of converting absorbed light into emitted light), which are desirable properties for applications in biological imaging and fluorescent sensors. researchgate.netnih.gov
The photophysical properties can be chemically tuned by the choice of functional groups on the scaffold. This allows for the development of fluorophores with specific characteristics, such as sensitivity to their chemical environment (solvatochromism), making them useful as probes for sensing properties like polarity or the presence of specific biomolecules. researchgate.net The amine group in this compound provides a site that could be used to attach this chromophore to other molecules or to modulate its photophysical properties through protonation or hydrogen bonding.
Table 4: Photophysical Properties of Fluorescent Thieno[3,2-b]pyridine-5(4H)-one Derivatives
| Compound | Substitution Pattern | Max Absorption (λ_abs) (nm) | Max Emission (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Source(s) |
| KF-1 | 2-phenyl | 365 | 455 | 90 | 0.17 | researchgate.net |
| KF-2 | 2-(4-methoxyphenyl) | 368 | 460 | 92 | 0.49 | researchgate.net |
| KF-3 | 2-(4-(trifluoromethyl)phenyl) | 364 | 458 | 94 | 0.09 | researchgate.net |
| KF-4 | 2-(naphthalen-2-yl) | 374 | 467 | 93 | 0.29 | researchgate.net |
| KF-5 | 2-(thiophen-2-yl) | 380 | 490 | 110 | 0.40 | researchgate.net |
Explorations in Agrochemical Science
Development of Novel Pesticidal Agents
For instance, a series of novel thienylpyridines and thieno[2,3-b]pyridines have been synthesized and evaluated for their insecticidal activity against the cotton aphid (Aphis gossypii). acs.org These studies are crucial for understanding the structure-activity relationships (SAR) that govern the efficacy of thienopyridine-based insecticides.
One study explored the cyclization of pyridine (B92270) derivatives into their isomeric thieno[2,3-b]pyridines and found that the insecticidal activity was influenced by the specific substituents on the molecule. acs.org Although cyclization sometimes led to a decrease in activity due to the loss of a cyano group, certain substitutions on the phenyl moiety of the thieno[2,3-b]pyridine (B153569) structure enhanced toxicity to aphids. acs.org Specifically, compounds bearing a chlorophenyl group demonstrated higher insecticidal potency. acs.org
The following table summarizes the insecticidal activity of selected thieno[2,3-b]pyridine derivatives against adult Aphis gossypii, illustrating the impact of different substituents on their efficacy.
| Compound ID | Substituent (R) | Mortality (%) at 500 ppm |
| 3b | C₆H₅ | 54.3 |
| 3c | 4-CH₃C₆H₄ | 61.2 |
| 3d | 3-ClC₆H₄ | 72.8 |
| 3e | 4-ClC₆H₄ | 75.4 |
| 3f | 4-OCH₃C₆H₄ | 58.1 |
| Data derived from studies on thieno[2,3-b]pyridine derivatives, which are structural isomers of the thieno[3,2-b]pyridine (B153574) scaffold. acs.org |
These findings underscore the importance of the thienopyridine core as a template for developing new insecticides. Further exploration of the Thieno[3,2-b]pyridin-3-ylmethanamine structure and its derivatives could yield compounds with significant pesticidal properties.
Herbicidal Compound Design
In addition to their potential as pesticides, thienopyridine derivatives are also being investigated for their herbicidal properties. The design of new herbicides focuses on identifying molecules that can effectively control weeds without harming crops. The thieno[3,2-b]pyridine structure is a key intermediate in the formulation of such agrochemicals. chemimpex.com
Research into related heterocyclic structures provides a basis for the potential of this compound in herbicidal applications. For example, studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a pyridine ring fused with another heterocycle, have shown promising herbicidal activity. mdpi.com These compounds were designed as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. mdpi.com
One study synthesized a series of pyrido[2,3-d]pyrimidine derivatives and tested their herbicidal effects on various plant species. mdpi.com The results indicated that certain compounds exhibited significant pre-emergence herbicidal activity against monocotyledonous weeds like bentgrass (Agrostis stolonifera). The most active compound in this study was found to be as effective as commercial herbicides under laboratory conditions. mdpi.com
The following table presents the herbicidal activity of selected pyrido[2,3-d]pyrimidine compounds against bentgrass.
| Compound ID | Substituent (R) | Inhibition Rate (%) at 150 g ai/ha |
| 2a | 2-F-Ph | 82 |
| 2d | 2,4-di-F-Ph | 88 |
| 2o | 2,3,4-tri-F-Ph | 95 |
| Flumioxazin | (Commercial Herbicide) | 92 |
| Data derived from studies on pyrido[2,3-d]pyrimidine derivatives, which are structurally related to the thienopyridine scaffold. mdpi.com |
These findings suggest that the core pyridine structure, when appropriately functionalized, can lead to potent herbicidal agents. The exploration of this compound and its derivatives in this context could lead to the discovery of novel herbicides with unique modes of action or improved selectivity.
Future Directions and Interdisciplinary Research Opportunities
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel Thieno[3,2-b]pyridin-3-ylmethanamine derivatives. These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not apparent through traditional analysis.
Predictive Modeling: AI/ML algorithms can be trained to predict the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity of hypothetical derivatives before they are synthesized. researchgate.net This in silico screening process significantly reduces the time and cost associated with drug discovery by prioritizing the most promising candidates for laboratory synthesis and testing. researchgate.netnih.gov For instance, models can predict a compound's binding affinity to a specific biological target, such as a protein kinase, or its likelihood of causing adverse effects. researchgate.netnih.gov
Generative Chemistry: Advanced ML models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules based on the Thieno[3,2-b]pyridine (B153574) scaffold. By providing the models with desired properties—such as high potency against a cancer cell line and low predicted toxicity—these algorithms can generate novel chemical structures optimized for specific therapeutic applications.
In Silico Screening and Target Identification: Thieno[2,3-b]pyridines, a related isomer class, were initially identified through in silico screening as potential inhibitors of specific enzymes. nih.govbioscientifica.com This approach can be applied to this compound to explore its potential against a wide range of biological targets, accelerating the identification of new therapeutic uses.
| AI/ML Application | Description | Potential Impact on Thieno[3,2-b]pyridine Research |
| Predictive ADMET | Using algorithms to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new derivatives. researchgate.net | Early elimination of candidates with poor pharmacokinetic profiles, increasing success rates in later-stage development. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate a compound's chemical structure with its biological activity. | Rapid optimization of the Thieno[3,2-b]pyridine scaffold to enhance potency and selectivity. |
| Generative Molecular Design | Employing AI to create novel molecular structures with desired properties from the ground up. | Discovery of unconventional Thieno[3,2-b]pyridine derivatives with superior therapeutic potential. |
| Virtual Screening | Docking large libraries of Thieno[3,2-b]pyridine analogs into the 3D structures of biological targets to predict binding. researchgate.net | Efficient identification of lead compounds for various diseases, including cancer and neurodegenerative disorders. chemimpex.comontosight.ai |
Multi-Targeting Strategies and Polypharmacology
The traditional "one molecule, one target" paradigm in drug discovery is increasingly being complemented by polypharmacology, where a single drug is designed to interact with multiple biological targets simultaneously. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. The thienopyridine scaffold has already demonstrated this multi-targeting potential. nih.govbioscientifica.com
Derivatives of the isomeric thieno[2,3-b]pyridine (B153569) system have been shown to modulate several biological targets relevant to cancer, including:
Phospholipase C (PLC) isoforms nih.govbioscientifica.com
Copper-trafficking antioxidant 1 (ATOX1) nih.govbioscientifica.com
Tyrosyl DNA phosphodiesterase 1 (TDP1) nih.govbioscientifica.com
The colchicine (B1669291) binding site in tubulin nih.govbioscientifica.com
Adenosine (B11128) A2A receptor (A2AAR) nih.govbioscientifica.com
This inherent ability to interact with diverse targets makes the Thieno[3,2-b]pyridine scaffold an excellent candidate for developing multi-targeted agents. Future research will focus on rationally designing derivatives of this compound that can selectively inhibit multiple key pathways involved in complex diseases like cancer or neuroinflammatory disorders. ontosight.ai For example, a single compound could be engineered to inhibit both a protein kinase crucial for tumor growth and a signaling protein involved in angiogenesis. nih.gov
| Known Target Class | Specific Examples | Therapeutic Area |
| Protein Kinases | Haspin, Cyclin-Dependent Kinase-Like (CDKLs) nih.gov | Cancer |
| Enzymes | Phospholipase C (PLC), Tyrosyl DNA phosphodiesterase 1 (TDP1) nih.govbioscientifica.com | Cancer, DNA Repair |
| Receptors | Adenosine A2A receptor (A2AAR) nih.govbioscientifica.com | Cancer, Inflammation |
| Other Proteins | Tubulin, Copper-trafficking antioxidant 1 (ATOX1) nih.govbioscientifica.com | Cancer |
Expanding the Scope of Biosensing Applications
Beyond therapeutics, the unique chemical properties of the Thieno[3,2-b]pyridine core make it a promising scaffold for developing advanced biosensors and diagnostic tools. chemimpex.com Some derivatives have been noted for their fluorescent properties, a key characteristic for many sensing applications. researchgate.net
Future research can focus on designing this compound derivatives that can act as "smart" probes. These molecules could be engineered to exhibit a change in their optical properties, such as fluorescence, upon binding to a specific biological marker, such as an enzyme, a metal ion, or a nucleic acid sequence associated with a disease. For instance, a derivative could be designed to be non-fluorescent in its free state but become brightly fluorescent upon interacting with an overexpressed enzyme in a tumor microenvironment, enabling real-time imaging of cancer cells. researchgate.net The development of such probes could lead to innovative solutions for early disease detection and monitoring. chemimpex.com
Sustainable Synthesis and Green Chemistry Approaches
As the chemical industry moves towards more environmentally responsible practices, the application of green chemistry principles to the synthesis of this compound and its derivatives is a critical future direction. The goal is to develop synthetic routes that are more efficient, produce less waste, and use less hazardous materials than traditional methods. rasayanjournal.co.inmdpi.com
Key green chemistry strategies applicable to this compound class include:
Metal-Free Catalysis: Conventional methods for synthesizing heterocyclic compounds often rely on expensive and potentially toxic metal catalysts. nih.gov Developing metal-free synthetic pathways, such as acid-mediated denitrogenative transformation reactions reported for related isomers, offers a more sustainable and cost-effective alternative. nih.gov
Microwave- and Ultrasound-Assisted Synthesis: These techniques can dramatically shorten reaction times, increase product yields, and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.in
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ionic liquids, or even performing reactions under solvent-free conditions can significantly reduce the environmental impact of the synthesis. rasayanjournal.co.inmdpi.com
Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, minimizing waste and improving atom economy. rasayanjournal.co.in Designing MCRs to build the Thieno[3,2-b]pyridine core would represent a significant advance in its sustainable production.
| Green Chemistry Principle | Application to Thieno[3,2-b]pyridine Synthesis |
| Waste Prevention | Designing multi-component reactions (MCRs) that incorporate most or all starting materials into the final product. rasayanjournal.co.in |
| Atom Economy | Utilizing catalytic reactions and cycloadditions that maximize the incorporation of reactant atoms. researchgate.net |
| Less Hazardous Synthesis | Replacing toxic reagents and metal catalysts with safer alternatives, such as organocatalysts or biocatalysts. nih.gov |
| Safer Solvents | Using water, supercritical fluids, or ionic liquids instead of volatile organic compounds (VOCs). rasayanjournal.co.in |
| Energy Efficiency | Employing microwave or ultrasound irradiation to accelerate reactions at lower bulk temperatures. rasayanjournal.co.in |
By focusing on these interdisciplinary research areas, the scientific community can continue to build upon the promising foundation of the Thieno[3,2-b]pyridine scaffold, paving the way for new innovations in medicine, diagnostics, and sustainable chemistry.
Q & A
What are the foundational synthetic routes for Thieno[3,2-b]pyridin-3-ylmethanamine and its derivatives?
This compound derivatives are typically synthesized via Thorpe-Ziegler cyclization and condensation reactions . For example, 3-cyanopyridine-2-thione derivatives undergo Thorpe-Ziegler intramolecular cyclization to yield 3-amino-substituted thienopyridines . Condensation of β-keto amides with reagents like chloroacetone or ethyl chloroacetate in basic media (e.g., potassium carbonate in ethanol) also generates thieno[3,4-b]pyridine scaffolds . Key steps include regioselective lithiation-bromination and [1,5]-X sigmatropic rearrangements for functionalization .
How can spectral data resolve structural ambiguities in this compound derivatives?
Elemental analysis , IR spectroscopy (C=N and C-S bond vibrations), and NMR (¹H/¹³C chemical shifts for aromatic protons and amine groups) are critical. For instance, ¹H NMR of ethyl 3-amino-9-aryl-thienopyridines reveals distinct peaks for ethoxy groups (~δ 1.3 ppm) and aromatic protons (~δ 6.8–8.2 ppm) . Mass spectrometry (e.g., ESI-MS) confirms molecular ion peaks, while 2D NMR (COSY, HSQC) clarifies connectivity in fused-ring systems . Discrepancies in spectral data should prompt alternative syntheses or X-ray crystallography for validation .
What methodological considerations are critical for evaluating the biological activity of this compound analogs?
Bioactivity assays require structure-activity relationship (SAR) optimization. For antimicrobial testing, derivatives are screened against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via agar dilution methods, with MIC values ≤25 µg/mL indicating potency . Antitumor activity is assessed using MTT assays on cancer cell lines (e.g., HepG2, MCF-7), where IC₅₀ values <10 µM suggest therapeutic potential . Contradictory results across studies may arise from variations in substituent electronegativity, solubility, or assay protocols (e.g., incubation time, cell density) .
How can Thorpe-Ziegler cyclization be optimized for regioselective synthesis of this compound derivatives?
Regioselectivity in Thorpe-Ziegler reactions depends on substituent electronic effects and solvent polarity . For example, using ethylene glycol as a solvent at 80–100°C promotes cyclization of 3-cyanopyridine-2-thiones to 3-amino-2-(organylsulfinyl)thienopyridines with >85% yield . Introducing electron-withdrawing groups (e.g., -NO₂) at the pyridine ring’s 4-position directs cyclization to the thieno[3,2-b]pyridine core. Kinetic vs. thermodynamic control can be modulated via temperature: lower temps (50°C) favor kinetic products, while higher temps (120°C) stabilize thermodynamically favored isomers .
What strategies address contradictions in biological activity data for this compound derivatives?
Discrepancies often stem from assay variability or structural impurities . To mitigate:
- Standardize protocols : Use consistent cell lines (e.g., ATCC-certified), incubation times (48–72 hrs), and solvent controls (DMSO ≤0.1% v/v) .
- Purify intermediates : Recrystallize precursors (e.g., β-keto amides) to ≥98% purity (HPLC) to eliminate byproducts .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to predict binding affinities for target receptors (e.g., bacterial dihydrofolate reductase) and rationalize activity trends .
How do structural modifications enhance the pharmacological profile of this compound derivatives?
Electron-donating groups (e.g., -OCH₃ at the phenyl ring) improve solubility and bioavailability, while halogen substituents (e.g., -Cl, -F) enhance antimicrobial potency via hydrophobic interactions . Introducing triazolo or pyrimidino moieties increases π-stacking with DNA/enzyme active sites, boosting antitumor activity (e.g., IC₅₀ = 2.1 µM for triazolopyridothienopyrimidines) . SAR studies should prioritize substituents at the 3-amino position, as this site directly influences hydrogen bonding with biological targets .
What advanced characterization techniques validate the electronic properties of this compound in material science applications?
While primarily studied for bioactivity, thienopyridines’ π-conjugated systems suggest utility in organic electronics. Cyclic voltammetry (CV) measures HOMO/LUMO levels (e.g., -5.2 eV/-3.1 eV), critical for charge transport in organic field-effect transistors (OFETs) . Grazing-incidence XRD analyzes thin-film crystallinity, with higher order correlating to mobility >0.1 cm²/V·s . UV-vis spectroscopy (λmax ≈ 320 nm) and DFT simulations (e.g., B3LYP/6-31G*) further elucidate optoelectronic behavior .
How are computational methods integrated into the design of this compound-based therapeutics?
Molecular docking (AutoDock Vina) predicts binding modes to targets like EGFR kinase or 5-HT receptors, guiding substituent selection . MD simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns trajectories, with RMSD <2.0 Å indicating robust binding . ADMET prediction (SwissADME) optimizes logP (1–3) and PSA (<140 Ų) for blood-brain barrier penetration or reduced hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
